molecular formula C9H8N2O4S B8369347 1H-Indole-5-sulfonamide, 2,3-dihydro-N-methyl-2,3-dioxo- CAS No. 222036-54-6

1H-Indole-5-sulfonamide, 2,3-dihydro-N-methyl-2,3-dioxo-

Cat. No.: B8369347
CAS No.: 222036-54-6
M. Wt: 240.24 g/mol
InChI Key: HLPONVNGFXJYTJ-UHFFFAOYSA-N
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Description

1H-Indole-5-sulfonamide, 2,3-dihydro-N-methyl-2,3-dioxo- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 1H-Indole-5-sulfonamide, 2,3-dihydro-N-methyl-2,3-dioxo- involves several steps. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as using specific catalysts and solvents .

Chemical Reactions Analysis

1H-Indole-5-sulfonamide, 2,3-dihydro-N-methyl-2,3-dioxo- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indole-5-sulfonamide, 2,3-dihydro-N-methyl-2,3-dioxo- has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biological assays to study enzyme activities and protein interactions.

    Medicine: It has potential therapeutic applications due to its biological activity, including antiviral, anticancer, and antimicrobial properties.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-5-sulfonamide, 2,3-dihydro-N-methyl-2,3-dioxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

1H-Indole-5-sulfonamide, 2,3-dihydro-N-methyl-2,3-dioxo- can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used in agriculture.

The uniqueness of 1H-Indole-5-sulfonamide, 2,3-dihydro-N-methyl-2,3-dioxo- lies in its specific functional groups, which confer distinct chemical and biological properties compared to other indole derivatives .

Properties

CAS No.

222036-54-6

Molecular Formula

C9H8N2O4S

Molecular Weight

240.24 g/mol

IUPAC Name

N-methyl-2,3-dioxo-1H-indole-5-sulfonamide

InChI

InChI=1S/C9H8N2O4S/c1-10-16(14,15)5-2-3-7-6(4-5)8(12)9(13)11-7/h2-4,10H,1H3,(H,11,12,13)

InChI Key

HLPONVNGFXJYTJ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1H-indole-2,3-dione-5-sulfonic acid methylamide was prepared from N-methylsulfonamidoaniline hydrochloride according to Procedure A: 1H NMR (DMSO-d6): δ2.37 (d, J=4.7 Hz, 3H), 7.04 (d, J=8.4 Hz, 1H), 7.45 (q, J=5.0 Hz, 1H), 7.73 (s, 1H), 7.91 (d, J=8.4 Hz, 1H), 11.38 (s, 1H); APCI−MS m/z 239 (M−H)−. The title compound was prepared from 1H-indole-2,3-dione-5-sulfonic acid methylamide and 4-(N-methylsulfonamido)-phenylhydrazine according to Procedure G: mp>250° C.; 1H NMR (DMSO-d6): δ2.38 (d, J=4.9 Hz, 6H), 7.08 (d, J=8.2 Hz, 1H), 7.33(q, J=5.2 Hz, 1H), 7.35 (q, J=4.9 Hz, 1H), 7.65 (d, J=8.7 Hz, 2H), 7.66 (dd, J=8.1, 1.8 Hz, 1H), 7.73 (d, J=8.8 Hz, 2H), 7.91 (d, J=1.5 Hz, 1H), 11.48 (s, 1H), 12.77 (s, 1H); APCI−MS m/z 422 (M−H)−. Anal. Calcd for C16H17N5O5S2: C, 45.38; H, 4.05; N, 16.54. Found: C, 45.46; H, 4.04; N, 16.45.
Name
N-methylsulfonamidoaniline hydrochloride
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0 (± 1) mol
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reactant
Reaction Step One
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reactant
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[Compound]
Name
4-(N-methylsulfonamido)-phenylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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